1H-Pyrrole-1-carboxylic acid, anhydride
Description
Structure
3D Structure
Properties
IUPAC Name |
pyrrole-1-carbonyl pyrrole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c13-9(11-5-1-2-6-11)15-10(14)12-7-3-4-8-12/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZPWKSAEPEWOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C(=O)OC(=O)N2C=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50326888 | |
| Record name | 1H-Pyrrole-1-carboxylic acid, anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50326888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107962-24-3 | |
| Record name | 1H-Pyrrole-1-carboxylic acid, anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50326888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1h Pyrrole 1 Carboxylic Acid, Anhydride and Functionalized N Acylpyrroles
Direct Synthesis of Pyrrole (B145914) Carboxylic Anhydrides
The direct synthesis of pyrrole carboxylic anhydrides represents a key transformation, providing access to reactive intermediates for further chemical modifications. Methodologies have been developed that focus on both oxidative processes and the in situ activation of carboxylic acid precursors.
Oxidative Self-Coupling of Pyrrole Carboxaldehydes
A novel and efficient method for synthesizing pyrrole-2-carboxylic acid anhydrides involves the oxidative self-coupling of pyrrole-2-carboxaldehydes. rsc.orgrsc.org This approach circumvents the traditional use of pyrrole-2-carboxylic acids. The reaction is effectively catalyzed by tetrabutylammonium (B224687) iodide (TBAI) with tert-butyl hydroperoxide (TBHP) serving as the oxidant. rsc.orgrsc.org This methodology has been successfully applied to N-benzyl pyrrole-2-carboxaldehydes for the synthesis of 1-benzyl-1H-pyrrole-2-carboxylic anhydrides. rsc.org The reaction is tolerant of both electron-donating and electron-withdrawing substituents on the phenyl ring of the N-benzyl group, consistently affording the corresponding anhydrides in excellent yields, typically between 86% and 92%. rsc.org Mechanistic studies suggest that the reaction proceeds through a pyrrole acyl radical, which undergoes oxidative self-coupling to form the anhydride (B1165640) product. rsc.org
Table 1: Oxidative Self-Coupling of N-Benzylated Pyrrole-2-Carboxaldehydes
| Substrate (N-Substituent) | Product | Yield (%) |
|---|---|---|
| N-benzyl | 1-benzyl-1H-pyrrole-2-carboxylic anhydride | 92% |
| N-(4-methylbenzyl) | 1-(4-methylbenzyl)-1H-pyrrole-2-carboxylic anhydride | 90% |
| N-(4-methoxybenzyl) | 1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylic anhydride | 88% |
| N-(4-chlorobenzyl) | 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxylic anhydride | 86% |
In Situ Generation from Carboxylic Acids via Anhydride Activators
Pyrrole carboxylic anhydrides can be generated in situ from their corresponding carboxylic acids through the use of activating agents. This transient formation of the anhydride facilitates subsequent reactions, such as acylation. One notable method involves the use of a sulfonic acid anhydride activator to facilitate the acylation of pyrroles with carboxylic acids. organic-chemistry.org Another strategy for the N-acylation of non-nucleophilic heterocycles like pyrrole employs di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP). researchgate.net This reaction proceeds through a mixed anhydride intermediate, which then acts as the acylating agent. This approach is valued for its high functional group compatibility and its ability to acylate a wide range of nitrogen-containing compounds. researchgate.net
Synthesis of N-Acylpyrroles Using Anhydride Reagents
The synthesis of N-acylpyrroles is a fundamental transformation in heterocyclic chemistry, often employing anhydride reagents or their precursors to introduce the acyl group onto the pyrrole nitrogen.
Acylation of Pyrroles with Acid Anhydrides and Acid Chlorides
The acylation of pyrrole can be achieved using acid anhydrides or acid chlorides, though control of regioselectivity (N-acylation vs. C-acylation) is a significant challenge. The reaction of the pyrrolyl ambident anion with acylating agents can lead to mixtures of N- and C-acylated products. cdnsciencepub.com The outcome is influenced by factors such as the metal cation, solvent, and the specific acylating agent used. cdnsciencepub.com For instance, the use of pyrrolylmagnesium bromide with ethyl chloroformate in ethyl ether tends to favor C-acylation, whereas the corresponding lithium, sodium, or potassium salts result in exclusive N-acylation. cdnsciencepub.com
Under Friedel-Crafts conditions, the acylation of pyrrole with acid anhydrides or acid chlorides in the presence of aluminum chloride (AlCl₃) typically yields 3-acylpyrroles. acs.org A specific protocol for N-acylation involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by an acid-mediated cyclization to form the N-acylpyrrole, a method that demonstrates broad functional group tolerance. organic-chemistry.org Furthermore, an electrophilic ipso acylation-detosylation reaction has been reported for pyrroles substituted with a p-toluenesulfonyl group, which react with acid chlorides and AlCl₃ to furnish the corresponding acyl-substituted pyrroles. cdnsciencepub.com
Table 2: Influence of Metal Cation on N/C Acylation Ratio of Pyrrole
| Pyrrole Salt | Acylating Agent | Solvent | Product Ratio (N:C) |
|---|---|---|---|
| Pyrrolylmagnesium bromide | Ethyl chloroformate | Ethyl Ether | 35:65 |
| Pyrrolyllithium | Ethyl chloroformate | Ethyl Ether | 100:0 |
| Pyrrolylsodium | Ethyl chloroformate | Ethyl Ether | 100:0 |
Condensation Reactions Involving Anhydride Precursors
Condensation reactions provide a powerful route to N-acylpyrroles, often involving the in situ formation of an active acylating species from an anhydride precursor. A notable example is the dehydrative condensation of carboxylic acids with aqueous methylamine, catalyzed by diboronic acid anhydride, to synthesize N-methyl secondary amides. rsc.org Another versatile method involves the condensation of carboxylic acids with various non-nucleophilic N-heterocycles, including pyrroles, using di-tert-butyl dicarbonate (Boc₂O) as an activator. researchgate.net This reaction, promoted by catalytic 4-(dimethylamino)pyridine (DMAP), proceeds through a mixed anhydride intermediate. The Hantzsch pyrrole synthesis, a classical method, can also be adapted for the synthesis of pyrrole-3-carboxylic acid derivatives through the reaction of β-ketoesters, primary amines, and α-haloketones. nih.govsyrris.comresearchgate.net In a continuous flow adaptation of this reaction, the HBr generated as a byproduct was utilized to hydrolyze tert-butyl esters in situ, directly yielding the corresponding pyrrole-3-carboxylic acids. nih.govsyrris.com
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules like N-acylpyrroles from simple starting materials in a single step. rsc.orgbohrium.com These strategies are highly valued in medicinal chemistry and drug discovery for rapidly generating libraries of structurally diverse compounds. orientjchem.orgresearchgate.net One such strategy involves a palladium-catalyzed reaction between acyl chlorides, N-Boc protected propargylamines, and sodium iodide in the presence of a copper iodide co-catalyst. researchgate.net This sequence of coupling, addition, and cyclocondensation proceeds through an N-acylated intermediate to yield N-Boc-4-iodopyrroles, where the Boc group serves as a stable N-acyl moiety. researchgate.net Another example is the dirhodium(II)-catalyzed three-component reaction of an imine, diazoacetonitrile, and an activated alkyne to form substituted 1,2-diarylpyrroles. nih.gov While not directly forming N-acylpyrroles, these MCRs create functionalized pyrrole cores that can be subsequently acylated.
Catalytic Approaches to Pyrrole Acylation and N-Acylpyrrole Formation
Catalysis offers a sophisticated approach to the acylation of pyrroles and the formation of N-acylpyrroles, providing alternatives to classical methods that often require harsh conditions. Both transition metals and organic molecules have been successfully employed as catalysts to facilitate these transformations with high efficiency and selectivity.
Transition metal catalysis provides a versatile platform for the synthesis of pyrroles and their N-acylated derivatives. organic-chemistry.org Catalysts based on rhodium, palladium, platinum, iron, and zinc have been shown to be effective in constructing the pyrrole ring and introducing functional groups. organic-chemistry.orgthieme-connect.com
Rhodium(III) catalysis is particularly notable for its ability to facilitate C-H activation and annulation reactions. For instance, a one-pot Rh(III)-catalyzed twofold C-H activation and oxidative annulation of N-arylpyrroles with alkynes has been developed to synthesize densely functionalized ullazines, which are complex nitrogen-containing aromatic compounds. researchgate.net Other Rh(III)-catalyzed cascade reactions, such as the alkenyl C-H activation/[3 + 2] annulation/pinacol rearrangement of enaminones with iodonium (B1229267) ylides, provide a direct route to highly functionalized pyrrole derivatives. acs.org The transannulation of N-perfluoroalkyl-1,2,3-triazoles with terminal alkynes, catalyzed by rhodium, yields N-perfluoroalkyl-3,4-disubstituted pyrroles, demonstrating a novel pathway to specific substitution patterns that are otherwise difficult to achieve. d-nb.infonih.gov
Palladium catalysts have also been extensively used. A notable application is the direct C2-arylation of N-acyl pyrroles with aryl halides, which proceeds using a Pd(PPh3)4 catalyst in combination with Ag2CO3. rsc.org This method provides a straightforward route to valuable arylated pyrroles. rsc.org Furthermore, palladium catalysis is employed in the allylation of amines with allyl alcohols, a key step in a sequence leading to N-aryl and N-alkyl pyrrolines, which are subsequently formed via ring-closing metathesis. nih.gov
Other transition metals, including platinum and iron, have been utilized in the iminocarboxylation of oxime esters, which, followed by an O→N acyl migration, generates N-acyl pyrroles. thieme-connect.com This highlights the broad utility of transition metals in accessing this class of compounds. thieme-connect.com
Table 1: Examples of Transition Metal-Catalyzed Syntheses of Pyrrole Derivatives
| Catalyst System | Reactants | Product Type | Reference |
|---|---|---|---|
| Rh(III) complex | N-arylpyrroles, Alkynes | Fused Polycyclic Pyrroles (Ullazines) | researchgate.net |
| Rh(III) complex | Enaminones, Iodonium Ylides | 2-Spirocyclo-pyrrol-3-ones | acs.org |
| Rh₂(O₂CC₃F₇)₄ | Dienyl Azides | 2,5-disubstituted Pyrroles | organic-chemistry.org |
| Pd(PPh₃)₄ / Ag₂CO₃ | N-acyl Pyrroles, Aryl Halides | C2-arylated N-acyl Pyrroles | rsc.org |
| Pt(II) or Fe(III) complex | Oxime Esters | N-acyl Pyrroles | thieme-connect.com |
| Iridium complex | Secondary Alcohols, Amino Alcohols | Substituted Pyrroles | nih.gov |
Organocatalysis has emerged as a powerful, metal-free alternative for chemical synthesis, aligning with the principles of green chemistry. nih.gov In the context of pyrrole chemistry, organocatalysts have been effectively used to promote acylation reactions.
A prominent example is the use of 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) as a nucleophilic organocatalyst for the regioselective Friedel-Crafts C-acylation of pyrroles. acs.orgacs.org This method demonstrates high yields and proceeds through a proposed mechanism involving the formation of a key N-acyl-amidine intermediate. acs.orgacs.org The effectiveness of this protocol was demonstrated in the synthesis of Tolmetin, a nonsteroidal anti-inflammatory drug. acs.org
Beyond DBN, other organocatalytic strategies have been developed for synthesizing pyrrole derivatives. rsc.org These include approaches utilizing N-heterocyclic carbenes (NHCs), which can facilitate reactions such as the conjugate addition of acylsilanes to α,β-unsaturated ketones, leading to 1,4-dicarbonyl compounds that can then undergo Paal-Knorr condensation to form pyrroles. rsc.org Chiral phosphoric acids, sometimes in combination with a Lewis acid like Fe(OTf)₃, have been used for the asymmetric synthesis of axially chiral aryl pyrroles, showcasing the potential of organocatalysis in stereoselective transformations. rsc.orgnih.gov
Table 2: Applications of Organocatalysis in Pyrrole Synthesis and Acylation
| Organocatalyst | Reaction Type | Substrates | Product | Reference |
|---|---|---|---|---|
| 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) | Friedel-Crafts C-acylation | Pyrroles, Acyl Chlorides | C-acylated Pyrroles | acs.orgacs.org |
| N-Heterocyclic Carbene (NHC) | Acyl Anion Conjugate Addition / Paal-Knorr Condensation | Acylsilanes, α,β-Unsaturated Ketones, Amines | Substituted Pyrroles | rsc.org |
| Chiral Phosphoric Acid / Fe(OTf)₃ | Atroposelective Paal-Knorr Reaction | 1,4-Diketones, Aromatic Amines | Axially Chiral Aryl Pyrroles | rsc.orgnih.gov |
Sustainable and Green Chemistry Methodologies in Pyrrole Anhydride Synthesis
The principles of green chemistry, which encourage the reduction of hazardous substances, waste, and energy consumption, are increasingly influencing the design of synthetic methodologies. chemicaljournals.com For the synthesis of pyrrole derivatives, including precursors to anhydrides, sustainable techniques like microwave-assisted synthesis and photo- and electrochemical methods offer significant advantages over conventional approaches.
Microwave-Assisted Organic Synthesis (MAOS) has become a popular tool in green chemistry due to its ability to dramatically reduce reaction times, often from hours to minutes, while also increasing product yields and minimizing side reactions. chemicaljournals.compensoft.net The rapid and uniform heating provided by microwave irradiation is a key advantage over conventional heating methods. chemicaljournals.com
The application of MAOS has been particularly beneficial in the synthesis of heterocyclic compounds, including pyrroles. pensoft.net The Paal-Knorr reaction, a fundamental method for pyrrole synthesis, is significantly more efficient under microwave heating, which reduces reaction times, increases yields, and allows for more benign reaction conditions. pensoft.netpensoft.net For example, the synthesis of 2,5-substituted pyrroles from urea (B33335) and acetonylacetone was shown to be significantly accelerated by microwave irradiation compared to conventional heating. pensoft.net The rhodium-catalyzed transannulation of N-perfluoroalkyl-1,2,3-triazoles to form substituted pyrroles is also effectively conducted under microwave heating conditions. nih.gov These protocols highlight the potential of MAOS to create more efficient and environmentally friendly synthetic routes to pyrrole-based compounds. researchgate.net
Table 3: Comparison of Conventional vs. Microwave-Assisted Pyrrole Synthesis
| Reaction Type | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Paal-Knorr Condensation | Conventional Heating | Hours to Days | Moderate | pensoft.netpensoft.net |
| Paal-Knorr Condensation | Microwave Irradiation | Minutes | High | pensoft.netpensoft.net |
| Urea + Acetonylacetone | Conventional Heating | Longer | Lower | pensoft.net |
| Urea + Acetonylacetone | Microwave Irradiation | Shorter | Higher | pensoft.net |
Visible light represents an abundant, inexpensive, and sustainable energy source for chemical transformations. mdpi.com Visible-light photoredox catalysis enables the generation of radical intermediates under exceptionally mild conditions, which can then be used to construct complex molecules like pyrroles. chim.it
One strategy involves the visible-light-induced single-electron reduction of C-I bonds in cyclic 2-iodobenzoyl amides, which triggers a 1,5-hydrogen atom transfer (HAT) process and subsequent reaction with internal alkynes to afford a wide range of polysubstituted pyrroles. rsc.org Another approach is the visible-light-induced tandem acylation/cyclization of N-propargylindoles with acyl oxime esters. acs.org This transition-metal-free method proceeds via a nitrogen-centered radical to produce 2-acyl-substituted pyrrolo[1,2-a]indoles. acs.org
Electrochemical synthesis offers another green chemistry approach by using electricity to drive chemical reactions, often avoiding the need for stoichiometric chemical oxidants or reductants. Electropolymerization has been used to create films of N-substituted pyrroles, demonstrating the compatibility of the pyrrole nucleus with electrochemical conditions. nih.govacs.org More broadly, electrochemical N-acylation methods are being developed for amide synthesis in aqueous conditions, showcasing a sustainable strategy that could be conceptually applied to the synthesis of N-acylpyrroles. rsc.org
Table 4: Examples of Sustainable Synthesis Techniques for Pyrrole Derivatives
| Technique | Key Principle | Reactants | Product | Reference |
|---|---|---|---|---|
| Visible-Light Photocatalysis | C-I Bond Reduction / 1,5-HAT | 2-Iodobenzoyl Amides, Alkynes | Polysubstituted Pyrroles | rsc.org |
| Visible-Light Photocatalysis | N-Centered Radical Formation | N-Propargylindoles, Acyl Oxime Esters | 2-Acyl-Substituted Pyrrolo[1,2-a]indoles | acs.org |
| Electrochemical Synthesis | Electropolymerization | N-Substituted Pyrroles | Polypyrrole Films | nih.govacs.org |
| Electrochemical Synthesis | N-Acylation (General) | Carboxylic Acids, Amines | Amides | rsc.org |
Reactivity Profiles and Mechanistic Investigations of 1h Pyrrole 1 Carboxylic Acid, Anhydride and N Acylpyrrole Systems
Nucleophilic Acyl Substitution Reactions of Pyrrole (B145914) Anhydrides
1H-Pyrrole-1-carboxylic acid, anhydride (B1165640), also known by its IUPAC name pyrrole-1-carbonyl pyrrole-1-carboxylate, functions as a reactive acylating agent. nih.gov Like other carboxylic acid anhydrides, it undergoes nucleophilic acyl substitution with a variety of nucleophiles. These reactions are fundamental in synthesis, allowing for the transfer of a pyrrole-1-carbonyl group to a nucleophilic substrate. Anhydrides are generally more reactive than esters and amides but less reactive than acid chlorides in these types of transformations. vanderbilt.edulibretexts.org
The general mechanism for this reaction proceeds through a two-step addition-elimination pathway. masterorganicchemistry.comuomustansiriyah.edu.iq Initially, the nucleophile attacks the electrophilic carbonyl carbon of the anhydride, leading to the formation of a transient tetrahedral intermediate. vanderbilt.eduuomustansiriyah.edu.iq Subsequently, this intermediate collapses, reforming the carbonyl double bond and expelling a pyrrole-1-carboxylate anion as the leaving group. This process results in the net substitution of the leaving group with the incoming nucleophile. uomustansiriyah.edu.iq
Common nucleophilic acyl substitution reactions involving pyrrole anhydrides include:
Aminolysis: Reaction with primary or secondary amines yields N-substituted pyrrole-1-carboxamides. This is a widely used method for amide bond formation. vanderbilt.eduuomustansiriyah.edu.iq Recent studies have demonstrated the one-pot synthesis of novel pyrrole-2-carboxamides from pyrrole-2-carboxaldehydes, which proceeds through a pyrrole anhydride intermediate. nih.gov
Alcoholysis: In the presence of an alcohol, the anhydride is converted into a pyrrole-1-carboxylate ester and a molecule of pyrrole-1-carboxylic acid. vanderbilt.edu
Hydrolysis: Reaction with water leads to the formation of two equivalents of pyrrole-1-carboxylic acid. vanderbilt.edu
The reactivity of the anhydride makes it a useful intermediate for introducing the pyrrole-1-carbonyl moiety into various molecular scaffolds.
Electrophilic Aromatic Substitution on N-Acylpyrrole Scaffolds
The introduction of an acyl group onto the pyrrole nitrogen significantly modifies the reactivity of the pyrrole ring towards electrophiles. The N-acyl group is electron-withdrawing, which alters both the rate of reaction and the regiochemical outcome of electrophilic aromatic substitution.
Unsubstituted pyrrole is highly reactive towards electrophilic substitution, significantly more so than benzene (B151609), and the substitution preferentially occurs at the C-2 (α) position. uobaghdad.edu.iqpearson.com This preference is attributed to the superior stabilization of the cationic intermediate (the σ-complex or Wheland intermediate) formed upon electrophilic attack at C-2. The positive charge in this intermediate can be delocalized over three atoms, including the nitrogen, via resonance, whereas attack at the C-3 (β) position allows for delocalization over only two carbon atoms. uobaghdad.edu.iq
| Position of Attack | Resonance Structures | Number of Contributors |
|---|---|---|
| C-2 (α-position) | Three resonance structures, with the positive charge delocalized onto C-3, C-5, and the N atom. The structure with the charge on nitrogen is a major contributor as all atoms have a complete octet. | 3 |
| C-3 (β-position) | Two resonance structures, with the positive charge delocalized onto C-2 and C-5. The nitrogen atom does not directly stabilize the positive charge without disrupting the aromatic sextet of the adjacent benzene ring in indole (B1671886), a related heterocycle. stackexchange.com | 2 |
When an electron-withdrawing N-acyl group is present, the ring is deactivated. However, electrophilic substitution can still occur, and the regioselectivity is often a function of the reaction conditions, the specific electrophile, and the nature of the N-substituent. acs.org For N-acylpyrroles, while the C-2 position is still often favored, the deactivation of the ring can sometimes lead to mixtures of C-2 and C-3 isomers or, in specific cases, a preference for C-3. acs.org For instance, the use of sterically demanding N-substituents, such as the triisopropylsilyl (TIPS) group, has been shown to direct acylation specifically to the C-3 position. nih.gov
The N-substituent plays a critical role in modulating the electron density of the pyrrole ring and, consequently, its reactivity in electrophilic aromatic substitution. uobaghdad.edu.iq The lone pair of electrons on the nitrogen atom in pyrrole is integral to its aromaticity and high nucleophilicity. pearson.com
An N-acyl group acts as a strong electron-withdrawing group. The nitrogen lone pair is delocalized not only into the pyrrole ring but also onto the adjacent carbonyl oxygen atom through resonance. This reduces the availability of these electrons to the π-system of the ring, thereby decreasing the ring's nucleophilicity and deactivating it towards electrophilic attack compared to unsubstituted pyrrole. khanacademy.org
| N-Substituent Type | Example Substituent | Electronic Effect | Effect on Ring Reactivity |
|---|---|---|---|
| None (N-H) | -H | Reference | Highly activated |
| Electron-Donating | -CH₃ (Alkyl) | Inductive donating | Activated (relative to N-H pyrrole) |
| Electron-Withdrawing | -COCH₃ (Acyl) | Resonance withdrawing | Strongly deactivated |
| Bulky/Directing | -Si(i-Pr)₃ (Silyl) | Steric hindrance/electronic effects | Deactivated, directs substitution to C-3 nih.goviust.ac.ir |
This deactivation means that harsher conditions may be required for electrophilic substitution on N-acylpyrroles compared to pyrrole itself. The choice of Lewis acid, solvent, and temperature can be crucial in achieving successful substitution. acs.org
Intramolecular Rearrangement Mechanisms
N-acylpyrrole systems can undergo fascinating intramolecular rearrangements, leading to the migration of the acyl group from the nitrogen atom to a carbon atom on the pyrrole ring. These reactions provide synthetic routes to C-acylpyrroles, which are valuable building blocks.
The classical Fries rearrangement involves the Lewis acid-catalyzed rearrangement of a phenolic ester to a hydroxy aryl ketone. wikipedia.orgorganic-chemistry.org An analogous reaction, the anionic Fries rearrangement, occurs under basic conditions. wikipedia.org This transformation involves the directed ortho-metalation of an aryl ester or carbamate (B1207046) with a strong base, which then triggers the migration of the acyl or carbamoyl (B1232498) group from the oxygen to the adjacent, newly metalated carbon atom in a 1,3-O→C shift. rsc.org
In the context of N-acylpyrroles, a similar N→C rearrangement can occur, sometimes referred to as the "Pyrrole Dance". This process is typically initiated by a strong base, such as an alkyllithium reagent, which deprotonates the pyrrole ring, most commonly at the C-2 position, to form a potent carbon nucleophile. This is followed by an intramolecular nucleophilic attack of the C-2 carbanion on the carbonyl carbon of the N-acyl group. This intramolecular acyl transfer proceeds through a tetrahedral intermediate, which subsequently collapses to yield the more thermodynamically stable C-acylated pyrrole product after an aqueous workup. This method provides a regioselective route to ortho-functionalized aromatic compounds. rsc.orgnih.gov
Intramolecular acyl group migration is a recognized phenomenon in organic chemistry, particularly well-studied in polyhydroxylated compounds like carbohydrates. scispace.comnih.gov The underlying mechanism generally involves an intramolecular transacylation process. researchgate.net For pyrrole derivatives, this migration is mechanistically related to the anionic Fries rearrangement.
The process is believed to proceed via an anionic stepwise mechanism. nih.govresearchgate.net The first step is the deprotonation of a ring carbon, creating a nucleophilic center. This is followed by an intramolecular attack on the N-acyl carbonyl group. The rate and outcome of the migration can be influenced by several factors, including the stability of the resulting carbanion, the nature of the acyl group, and the reaction conditions. scispace.com While migration to the C-2 position is common due to the higher acidity of the C-2 proton, migration to the C-3 position is also possible, potentially leading to a mixture of isomers depending on the substrate and reaction conditions.
Cycloaddition Reactions Involving N-Acylpyrroles
N-acylpyrroles, including the symmetric anhydride 1H-Pyrrole-1-carboxylic acid, anhydride, exhibit characteristic reactivity in cycloaddition reactions, influenced by the electron-withdrawing nature of the N-acyl group which modifies the aromaticity and electron density of the pyrrole ring. While pyrroles are often poor dienes in Diels-Alder reactions, N-substituted pyrroles can participate in various cycloaddition pathways. researchgate.net
Notably, N-arylpyrroles have been successfully employed in Diels-Alder cycloadditions with benzyne (B1209423) intermediates generated from diaryliodonium salts. d-nb.infobeilstein-journals.orgnih.govnih.gov This strategy allows for the synthesis of a variety of bridged-ring amines in moderate to excellent yields (35–96%). beilstein-journals.orgnih.gov The reaction conditions are generally mild, often utilizing a base like Lithium bis(trimethylsilyl)amide (LiHMDS) in a solvent such as toluene (B28343) at room temperature. beilstein-journals.orgnih.gov The efficiency of these reactions can be sensitive to stoichiometry and temperature. beilstein-journals.orgnih.gov
Beyond the typical [4+2] Diels-Alder pathway, N-substituted pyrrole derivatives can undergo other modes of cycloaddition. For instance, dearomative (4 + 3) cycloaddition reactions have been reported for 3-alkenylpyrroles with oxyallyl cations, yielding cyclohepta[b]pyrroles. uchicago.edu Furthermore, 2-vinylpyrroles, derived from precursors like 2-formylpyrrole, can act as dienes in Diels-Alder reactions with dienophiles such as maleimides to furnish polycyclic indole structures. nih.gov The reactivity in these cases is highly dependent on the nature of both the pyrrole substituent and the dienophile. researchgate.net Pyrroles are generally considered poor dienes for the Diels-Alder reaction and may react with dienophiles to yield Michael addition products instead. researchgate.net
| Reaction Type | Pyrrole System | Reaction Partner | Key Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Diels-Alder [4+2] | N-Arylpyrroles | Benzynes (from diaryliodonium salts) | LiHMDS, Toluene, Room Temperature | Bridged-ring amines | beilstein-journals.org, nih.gov |
| Diels-Alder [4+2] | 2-Vinylpyrroles | Maleimides | Thermal (e.g., Xylene, 150°C) | Octahydropyrrolo[3,4-e]indoles | nih.gov |
| (4+3) Cycloaddition | 3-Alkenylpyrroles | Oxyallyl cations | Lewis or Brønsted acid promoters | Cyclohepta[b]pyrroles | uchicago.edu |
Oxidative Reaction Pathways in Pyrrole Anhydride Formation
A direct and elegant synthetic route to pyrrole anhydrides, specifically 1-benzyl-1H-pyrrole-2-carboxylic anhydrides, involves the oxidative self-coupling of pyrrole-2-carboxaldehydes. nih.gov This method represents a departure from traditional syntheses that utilize pyrrole-2-carboxylic acids as starting materials. nih.gov The reaction is facilitated by a catalytic system comprising tetrabutylammonium (B224687) iodide (TBAI) and uses tert-butyl hydroperoxide (TBHP) as the oxidant. nih.govresearchgate.net
The proposed mechanism for this transformation supports a previously unexplored pathway involving the oxidative self-coupling of a pyrrole acyl radical. nih.gov This process is a type of oxidative coupling, a class of reactions where two molecules combine with the aid of an oxidant. researchgate.netwikipedia.org The reaction proceeds through the functionalization of the aldehyde C-H bond, leading to the formation of the anhydride linkage. researchgate.net This catalytic, metal-free approach provides a straightforward method for accessing these valuable anhydride compounds under mild conditions. nih.govresearchgate.net
| Parameter | Description | Reference |
|---|---|---|
| Starting Material | N-Benzyl pyrrole-2-carboxaldehydes | nih.gov |
| Catalyst | Tetrabutylammonium iodide (TBAI) | nih.gov |
| Oxidant | tert-Butyl hydroperoxide (TBHP) | nih.gov |
| Product | 1-Benzyl-1H-pyrrole-2-carboxylic anhydrides | nih.gov |
| Proposed Mechanism | Oxidative self-coupling of a pyrrole acyl radical | nih.gov |
Polymerization Tendencies of Pyrrole Derivatives under Acidic Conditions
Pyrrole and its derivatives are known to undergo polymerization readily in acidic aqueous solutions, a process that can proceed even without the presence of a chemical oxidant or electrochemical initiation. researchgate.net The polymerization is catalyzed by the acid, which protonates the pyrrole monomer. researchgate.net Mechanistic studies suggest that protonation occurs at the α-carbon of the pyrrole ring, which facilitates the propagation of the polymer chain. researchgate.net
The structure and morphology of the resulting polymer, often a form of polypyrrole (PPy), are influenced by the specific acidic conditions. For example, treatment of aqueous pyrrole with hydrochloric acid has been shown to produce polymer products with spectroscopic data consistent with a structure of alternating pyrrole and pyrrolidine (B122466) units. researchgate.netrsc.org This acid-catalyzed polymerization can also lead to varying degrees of ring-opening, yielding polymers with amine and carbonyl functional groups. researchgate.netrsc.org The physical form of the polymer product is often polydisperse spheres, although the use of steric stabilizers can induce the formation of smaller, monodisperse spheres. researchgate.net
The nature of the acid dopant has a significant impact on the properties of the resulting polypyrrole. The strength of the acid influences the degree of doping and the creation of quinoid rings along the polymer backbone, which in turn affects the material's structural and electrical properties. The resulting polymer often exists as a black powder and is generally amorphous in nature, as confirmed by X-ray diffraction studies. chalcogen.romdpi.com
| Aspect | Finding | Reference |
|---|---|---|
| Initiation | Catalyzed by strong acids (e.g., HCl, HNO₃), can occur without an external oxidant. | rsc.org, researchgate.net |
| Mechanism | Involves protonation of the α-carbon of the pyrrole ring, leading to chain propagation. | researchgate.net |
| Polymer Structure | Can consist of alternating pyrrole and pyrrolidine units, with potential for ring-opening. | rsc.org, researchgate.net |
| Morphology | Typically forms polydisperse spheres; monodisperse spheres can be achieved with stabilizers. | researchgate.net |
| Physical State | Generally an amorphous black powder. | chalcogen.ro, mdpi.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Benzyne |
| Lithium bis(trimethylsilyl)amide (LiHMDS) |
| Toluene |
| 2-Formylpyrrole |
| 1-Benzyl-1H-pyrrole-2-carboxylic anhydride |
| Pyrrole-2-carboxaldehyde |
| Tetrabutylammonium iodide (TBAI) |
| tert-Butyl hydroperoxide (TBHP) |
| Pyrrole |
| Polypyrrole |
| Pyrrolidine |
| Hydrochloric acid |
Synthetic Utility and Applications of 1h Pyrrole 1 Carboxylic Acid, Anhydride and N Acylpyrroles As Advanced Building Blocks
Functionalization as Activated Carboxylic Acid Equivalents
N-acylpyrroles, which can be generated from precursors like 1H-Pyrrole-1-carboxylic acid, anhydride (B1165640), are highly effective as activated carboxylic acid equivalents, functioning as potent acylating agents in organic synthesis. scispace.comorganic-chemistry.org Unlike more reactive acylating agents such as acyl chlorides, N-acylpyrroles offer a degree of stability that allows for more controlled reactions. scispace.com They are valuable intermediates for converting primary amides into esters or other amide derivatives and can be reduced to form aldehydes and alcohols. organic-chemistry.org
A significant application of N-acylpyrroles is in the synthesis of β-keto esters. The reaction between a lithium ester enolate and an N-acylpyrrole does not directly yield the β-keto ester. Instead, it forms a stable tetrahedral intermediate, a pyrrolyl carbinol, which can be isolated in nearly quantitative yields. scispace.com This intermediate can then be converted to the desired β-keto ester through heating or treatment with basic reagents. scispace.com This two-step process, enabled by the moderate reactivity of the N-acylpyrrole, avoids the need for a second equivalent of base that is often required when using acyl chlorides. scispace.com
The efficiency of this transformation is demonstrated in the synthesis of various β-keto esters from different N-acylpyrroles. The stability of the intermediate pyrrolyl carbinols allows for controlled conversion under specific conditions, leading to good to excellent final yields. scispace.com
Table 1: Synthesis of β-Keto Esters using N-Acylpyrroles as Acylating Agents
| N-Acylpyrrole (1) | Ester Enolate | Intermediate Pyrrolyl Carbinol (3) | Conversion Method | β-Keto Ester (4) Yield (from 3) |
|---|---|---|---|---|
| N-isobutyrylpyrrole | Lithium tert-butyl acetate (B1210297) | 3b | Distillation at ~110°C | 82% (overall from 1) |
| N-pivaloylpyrrole | Lithium tert-butyl acetate | 3c | Heating at 180-190°C | 90% |
| N-benzoylpyrrole | Lithium tert-butyl acetate | 3d | Anhydrous K₂CO₃ at 50°C | 100% |
| N-acetylpyrrole | Dilithiated Ethyl 2-methyl-3-oxobutanoate | 5 | DBU in Toluene (B28343) at 100°C | - (Retro-aldol cleavage observed) |
Data sourced from Brandänge, S. and Rodriguez, B., 1987. scispace.com
Intermediates in the Construction of Complex Organic Architectures
The pyrrole (B145914) ring is a core component of many bioactive natural products and complex pharmaceuticals. nih.gov N-acylpyrroles and related pyrrole carboxylic acids serve as crucial intermediates in the synthesis of these elaborate structures. They provide a stable, functionalized pyrrole core that can be introduced early in a synthetic sequence and elaborated upon to build molecular complexity.
For instance, in the synthesis of antibacterial agents, halogen-substituted pyrrole-2-carboxylic acids are key building blocks. nih.gov These compounds are often prepared through multi-step sequences involving acylation, halogenation, and other functional group manipulations. For example, 2-trichloroacetyl-5-methyl-1H-pyrrole can be synthesized and then chlorinated to produce an alternative acylating agent for introducing a specific chloro-methyl-pyrrole fragment into a target molecule. nih.gov
Similarly, the synthesis of 3,4-dichloro-5-(phthalimidomethyl)-1H-pyrrole-2-carboxylic acid showcases the use of pyrrole intermediates. nih.gov This building block is prepared from a corresponding ester via steps including azide (B81097) formation, Staudinger reduction to an amine, saponification to the carboxylic acid, and finally protection with phthalic anhydride. nih.gov Such multi-step preparations of functionalized pyrrole building blocks are essential for accessing complex targets in medicinal chemistry, including potent inhibitors of bacterial enzymes like DNA gyrase B. nih.gov
Precursors for Advanced Functional Materials
The unique electronic properties of the pyrrole ring make it an attractive component for advanced functional materials. N-acylated pyrroles and their derivatives are increasingly used as precursors for materials with applications in electronics, optoelectronics, and polymer science.
π-Conjugated materials based on heterocyclic rings like pyrrole are extensively studied for their potential in electronic applications such as thin-film transistors, electroluminescent diodes, and photovoltaic cells. researchgate.net N-aryl diketopyrrolopyrroles (DPPs), for example, are important building blocks for organic semiconductors. nih.gov The synthesis of these materials can be challenging, but methods have been developed to create N-aryl DPPs that are highly fluorescent in both solution and solid states, with quantum yields reaching up to 96%. nih.gov These materials often exhibit good semiconducting properties, demonstrating their utility for high-performance organic electronic devices. nih.gov The ability to manipulate light and electricity is a key feature of optoelectronic materials. ossila.com
Theoretical studies using Density Functional Theory (DFT) help in understanding and predicting the optoelectronic properties of new pyrrole-based materials. researchgate.net By modeling oligopyrroles with different substitutions, researchers can tune properties like the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which is crucial for designing materials for specific optoelectronic applications. researchgate.net
N-substituted pyrroles are versatile building blocks for creating conjugated polymers with tailored properties. nih.gov A modular and facile route has been developed to synthesize functionalized 2,5-di(thiophen-2-yl)-1-H-arylpyrroles from readily available starting materials. nih.gov These monomer units are compatible with various polymerization conditions, allowing for the creation of polymers with high thermal stability and good solubility in common organic solvents. nih.gov
The properties of these polymers, particularly their molecular packing and charge carrier mobility, can be controlled through rational design of the monomer units. nih.gov This tunability is critical for applications in organic electronics. nih.gov Furthermore, sustainable synthetic pathways are being explored to produce N-substituted pyrroles from renewable, biomass-derived feedstocks like 2,5-dimethoxytetrahydrofuran. diva-portal.org These efforts aim to develop environmentally friendly processes for producing polymeric films through methods like in situ electropolymerization, paving the way for sustainable organic electronics. diva-portal.org
Applications in Coordination and Supramolecular Chemistry
Acylpyrroles can also function as ligands in coordination chemistry. Specifically, 2-acylpyrroles can act as mono-anionic O,N-chelating ligands, capable of forming stable complexes with various elements. nih.gov For example, 2-benzoyl-3,5-dimethyl-4-ethylpyrrole reacts with silicon tetrachloride (SiCl₄) to form a hexacoordinate silicon complex, L₂SiCl₂, where two deprotonated acylpyrrole ligands coordinate to the silicon center. nih.gov
The chlorine atoms in these silicon complexes can be substituted with other groups, such as fluoride (B91410) or triflate, by reacting with reagents like zinc fluoride (ZnF₂) or trimethylsilyl (B98337) triflate (Me₃Si-OTf), respectively. nih.gov This allows for the synthesis of a variety of octahedral silicon complexes with different configurations (cis or trans) of the monodentate substituents. nih.gov Furthermore, cationic silicon complexes can be synthesized through chloride abstraction, and in some cases, a silicon-templated C-C coupling of two acylpyrrole ligands can occur, leading to a new tetradentate chelating ligand. nih.gov
Table 2: Examples of Silicon Complexes with 2-Acylpyrrole Ligands
| Silicon Precursor | 2-Acylpyrrole Ligand (LH) | Resulting Complex |
|---|---|---|
| SiCl₄ | 2-benzoyl-3,5-dimethyl-4-ethylpyrrole (L¹H) | L¹₂SiCl₂ |
| HSiCl₃ | 2-benzoyl-3,5-dimethyl-4-ethylpyrrole (L¹H) | L¹₂SiCl₂ |
| L¹₂SiCl₂ | ZnF₂ | L¹₂SiF₂ |
| L¹₂SiCl₂ | Me₃Si-OTf | L¹₂Si(OTf)₂ |
| PhSiCl₃ | 2-benzoyl-3,5-dimethyl-4-ethylpyrrole (L¹H) | L¹₂SiPhCl |
Data sourced from Burschka, C. et al., 2014. nih.gov
Building Blocks for Dye Synthesis (e.g., BODIPY Derivatives)
Pyrrole and its derivatives are fundamental precursors for the synthesis of various dyes, most notably boron-dipyrromethene (BODIPY) dyes. These dyes are known for their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent photostability. rsc.orgfrontiersin.org
An efficient, one-pot synthesis method allows for the creation of pyrrolyl-BODIPY dyes directly from pyrrole and an acyl chloride. rsc.org This procedure involves the dropwise addition of an acyl chloride to freshly distilled pyrrole in a suitable solvent like 1,2-dichloroethane. rsc.org This straightforward approach provides access to a wide range of BODIPY derivatives with varied substitution patterns, which in turn allows for the tuning of their photophysical properties. rsc.org
Analogues of BODIPY dyes, such as pyrrolopyrrole aza-BODIPYs, can also be synthesized from diketopyrrolopyrrole precursors. rsc.org These novel compounds exhibit intense absorption in the visible region of the spectrum and display strong fluorescence emission, with some derivatives having quantum yields greater than 0.8. rsc.org The versatility of pyrrole-based building blocks makes them indispensable in the development of new fluorescent probes and dyes for a multitude of applications. frontiersin.org
Computational and Theoretical Studies of 1h Pyrrole 1 Carboxylic Acid, Anhydride and N Acylpyrrole Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties and conformational landscapes of molecules. mdpi.com For N-acylpyrroles and related structures, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), provide accurate predictions of molecular geometries, electronic distributions, and conformational preferences. researchgate.netlongdom.org
Detailed conformational analysis of 2-acylpyrroles, which serve as excellent models for N-acylpyrrole systems, reveals the existence of two stable rotameric forms: syn and anti. longdom.orglongdom.org In the syn-conformation, the carbonyl group (C=O) is on the same side as the N-H group, while in the anti-conformation, they are on opposite sides. longdom.org DFT calculations consistently show that the syn-rotamers are energetically more favorable than the anti ones. longdom.org This preference is attributed to the formation of stable, doubly hydrogen-bonded cyclic dimers, a structural feature favored by the presence of both a proton donor (N-H) and a proton acceptor (C=O) group. researchgate.netlongdom.org The energy difference between these conformers (ΔEsyn/anti) for various 2-substituted pyrroles can range from 1.06 to 8.08 kcal/mol. longdom.org
Theoretical studies on the electronic structure provide insights into molecular reactivity. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are key descriptors. For instance, in a study on 3-methyl-pyrrole-1-carboxylic acid, HOMO energies were calculated to be in the range of -5.22 to -6.24 eV, while LUMO energies varied from -0.62 to -1.84 eV. derpharmachemica.com These values are crucial for understanding charge transfer within the molecule and its potential role in electronic applications. derpharmachemica.com Natural Bond Orbital (NBO) analysis further elucidates the electronic structure by detailing hyperconjugation effects and charge transfer interactions, which contribute to the stabilization of specific conformers. longdom.orgnih.gov
Interactive Table: Calculated Conformational Energy Differences in 2-Acylpyrroles
| Compound | Substituent | ΔE (syn/anti) (kcal/mol) | Method | Reference |
| 2-Acylpyrrole | -H | 1.06 - 5.15 | DFT/B3LYP | longdom.org |
| N-Methyl-2-acylpyrrole | -CH3 | 1.93 - 8.08 | DFT/B3LYP | longdom.org |
| 2-Nitropyrrole | -NO2 | 13.02 (Barrier Height) | DFT/B3LYP | longdom.org |
| N-Methyl-2-nitropyrrole | -NO2 | 9.88 (Barrier Height) | DFT/B3LYP | longdom.org |
Mechanistic Insights and Reaction Pathway Elucidation
Computational modeling is instrumental in mapping the intricate pathways of chemical reactions involving N-acylpyrrole systems. researchgate.net By calculating the energies of reactants, transition states, and products, researchers can construct detailed reaction profiles that illuminate the plausibility of proposed mechanisms. researchgate.netmdpi.com
One significant reaction of N-acylpyrroles is the anionic Fries rearrangement, also known as the "pyrrole dance," which competes with other pathways like C-H functionalization. rsc.org Computational studies can help rationalize the chemoselectivity observed in these reactions, where the choice of base (e.g., LiN(SiMe3)2 vs. KN(SiMe3)2) dictates the product outcome. rsc.org Theoretical calculations can model the transition states for both the rearrangement and the aroylation of toluene (B28343), providing energy barriers that explain why one pathway is favored over the other under specific conditions.
In the context of pyrrole (B145914) acylation, which can be achieved using carboxylic acids activated by anhydrides like trifluoroacetic anhydride (B1165640) (TFAA), computational methods can clarify the role of intermediates. acs.org The reaction is proposed to proceed through a mixed carboxylic acid anhydride, which acts as the acylating agent. acs.org DFT calculations can model the formation of this intermediate and its subsequent reaction with the pyrrole ring, providing activation energies and reaction thermodynamics that support the proposed mechanism. Furthermore, computational studies can explain the observed isomerization of acyl groups on the pyrrole ring, a process influenced by the electronic properties of the N-substituent. acs.org
Interactive Table: Computational Parameters for Reaction Mechanisms
| Reaction Type | System Studied | Computational Method | Key Findings | Reference |
| Anionic Fries Rearrangement | N-Acylpyrroles | DFT | Elucidation of intermolecular pathway and base-dependent chemoselectivity. | rsc.org |
| Acylation | N-Tosylpyrroles | Not Specified | Proposed mechanism involves a mixed carboxylic acid anhydride intermediate. | acs.org |
| Cycloaddition | Pyrroles | Not Specified | Diels-Alder reactions are possible, especially with N-electron-withdrawing groups. | wikipedia.org |
| Chemiluminescence | Acridinium Thioesters | DFT/TD-DFT | Thioesters are predicted to be more efficient chemiluminogens than esters based on thermodynamic analysis of reaction pathways. | mdpi.com |
Prediction of Reactivity, Regioselectivity, and Chemoselectivity
Computational tools are increasingly used to predict the outcome of organic reactions, moving from retrospective explanation to prospective design. nih.govrsc.org For N-acylpyrrole systems, these predictive models are invaluable for understanding and controlling reactivity, regioselectivity, and chemoselectivity. rsc.orgnih.govrsc.org
Regioselectivity: Electrophilic substitution of pyrrole can occur at the C2 (α) or C3 (β) position. Computational studies have shown that reactions at the C2-position are generally favored due to the greater stability of the resulting intermediate. researchgate.net For example, in the nitration of pyrrole in acetic anhydride, the ratio of 2-nitro to 3-nitro products is approximately 4:1, a result that can be rationalized by calculating the energies of the corresponding transition states. researchgate.net The reactivities of the 2- and 3-positions of pyrrole relative to benzene (B151609) have been computationally estimated to be 130,000 and 30,000, respectively. researchgate.net
Chemoselectivity: A significant challenge in organic synthesis is achieving chemoselectivity when multiple reactive functional groups are present. rsc.orgnih.gov As seen with N-acylpyrroles, the reaction can be directed towards either an intramolecular rearrangement or an intermolecular C-H functionalization/aroylation simply by changing the reaction base. rsc.org Computational models can help understand the subtle electronic and steric factors governed by the catalyst or base that control this selectivity. nih.gov In carbene-catalyzed reactions of unsymmetric enedials, for instance, mechanistic studies suggest that chemoselectivity is controlled by the redox properties of different Breslow intermediates, a distinction that can be effectively modeled computationally. nih.gov
Investigation of Non-Covalent Interactions and Supramolecular Assembly
Non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-stacking, are fundamental forces that govern the three-dimensional structure of molecules and their assembly into larger supramolecular architectures. mdpi.comrsc.orgresearchgate.net Computational modeling is a key technique for identifying, characterizing, and quantifying these weak interactions. nih.govmdpi.com
In N-acylpyrrole systems, the interplay of the N-H proton donor and the C=O proton acceptor groups facilitates the formation of highly organized structures through hydrogen bonding. researchgate.netlongdom.org DFT calculations on 2-acylpyrroles have shown a strong tendency to form cyclic dimers connected by two N-H···O=C bonds. researchgate.netlongdom.org The Quantum Theory of Atoms in Molecules (QTAIM) can be applied to analyze the electron density topology, confirming the presence and strength of these hydrogen bonds by identifying bond critical points between the interacting atoms. longdom.org
Beyond simple dimerization, these non-covalent interactions can guide the self-assembly of pyrrole derivatives into more complex supramolecular materials. nih.gov Computational methods can predict how individual molecules will pack in a crystal lattice or aggregate in solution. nih.gov For example, studies on pyrrolo[2,1-c] researchgate.netnih.govbenzodiazepine-5,11-diones used molecular modeling to rationalize their non-covalent binding to DNA duplex sequences, highlighting the specificity of hydrogen bonding patterns. nih.gov These predictive capabilities are crucial in the field of materials discovery, where computation can assist in designing new materials with desired properties based on the principles of supramolecular self-assembly. nih.gov
Interactive Table: Types of Non-Covalent Interactions in Pyrrole Systems
| Interaction Type | System | Computational Method | Significance | Reference |
| Hydrogen Bonding | 2-Acylpyrrole Dimers | DFT, QTAIM | Stabilizes syn-conformation, leads to dimer formation. | researchgate.netlongdom.org |
| Halogen Bonding | Halogenated Pyrroles | DFT | Can be used for crystal engineering and designing new materials. | mdpi.com |
| π-Stacking | Pyrrole-containing systems | Not Specified | Contributes to the stabilization of supramolecular structures. | mdpi.com |
| DNA Binding | Pyrrolobenzodiazepines | Molecular Modeling | Explains specific non-covalent interactions with DNA duplexes. | nih.gov |
Advanced Spectroscopic and Crystallographic Characterization in Pyrrole Anhydride Research
Emerging Research Directions and Future Prospects for 1h Pyrrole 1 Carboxylic Acid, Anhydride
Development of Highly Efficient and Selective Synthetic Protocols
The utility of 1H-Pyrrole-1-carboxylic acid, anhydride (B1165640) is intrinsically linked to its availability. Consequently, the development of highly efficient and selective synthetic protocols for its preparation is a paramount research objective. While direct synthetic routes to 1H-Pyrrole-1-carboxylic acid, anhydride are not extensively documented, inspiration can be drawn from the synthesis of analogous pyrrole (B145914) anhydrides and N-acylpyrroles.
A promising avenue involves the adaptation of methods used for the synthesis of pyrrole-2-carboxylic acid anhydrides. For instance, the oxidative self-coupling of N-substituted pyrrole-2-carboxaldehydes has been demonstrated as a viable route to the corresponding anhydrides nih.gov. Future research could explore a similar strategy starting from a suitable N-formylpyrrole derivative or by developing a direct carboxylation and subsequent dehydration of pyrrole under mild conditions.
Furthermore, methodologies for the preparation of N-acylpyrroles, which share the N-acyl bond, can provide valuable insights. These methods often involve the condensation of carboxylic acids with aminoketals followed by cyclization organic-chemistry.org. Investigating the reaction of pyrrole with phosgene (B1210022) or its equivalents, followed by controlled hydrolysis or reaction with pyrrole-1-carboxylic acid, could present a direct pathway to the anhydride. The pursuit of catalytic methods, minimizing waste and enhancing atom economy, will be a key trend in this area.
Table 1: Potential Synthetic Strategies for this compound
| Starting Material(s) | Reagents and Conditions | Potential Advantages | Research Focus |
| Pyrrole, CO2 | Dehydrating agent, catalyst | Atom economical, direct | Catalyst development, reaction optimization |
| Pyrrole-1-carboxylic acid | Activating agent (e.g., DCC, CDI), coupling | Controlled, well-established chemistry | Mild activating agents, purification methods |
| Pyrrole, Phosgene equivalent | Base, controlled stoichiometry | Versatile, established reagents | Selectivity control, handling of reactive intermediates |
Exploration of Novel Catalytic Systems for Pyrrole Acylation
This compound is a potent acylating agent, and its reactivity can be harnessed and directed through the use of novel catalytic systems. The acylation of pyrroles and other nucleophiles is a fundamental transformation in organic synthesis. Future research will likely focus on developing catalysts that can control the regioselectivity of acylation, favoring either C-acylation at various positions of the pyrrole ring or N-acylation of other substrates.
Drawing parallels from the acylation of N-alkoxycarbonyl pyrroles, where carboxylic acids are activated by sulfonic acid anhydrides, similar catalytic systems could be explored for reactions involving this compound organic-chemistry.org. Lewis acids, known to activate carbonyl compounds, could play a crucial role in enhancing the electrophilicity of the anhydride and directing the incoming nucleophile.
Moreover, the use of heteropolyacids as green and reusable catalysts has shown promise in the acylation of aromatic compounds with acid anhydrides. Their application to pyrrole acylation using this compound could offer a sustainable and efficient alternative to traditional methods. The development of chiral catalysts for enantioselective acylation reactions would represent a significant advancement, opening doors to the synthesis of optically active pyrrole-containing molecules.
Design of New Reactivity Modes for N-Acylpyrroles
Beyond its role as a simple acylating agent, the N-acylpyrrole moiety, which would be generated from reactions of this compound, can participate in a variety of intriguing transformations. A key area of emerging research is the design of new reactivity modes for these compounds.
A recent breakthrough in this area is the chemoselective reaction of N-acylpyrroles, which can undergo either an anionic Fries rearrangement (termed a "pyrrole dance") to afford 2-aroylpyrroles or participate in the C-H functionalization of external substrates like toluene (B28343). This reactivity is controlled by the choice of the base, highlighting the subtle factors that can be manipulated to achieve different synthetic outcomes.
Future investigations will likely aim to expand the scope of these transformations, exploring different N-acyl groups, substrates, and reaction conditions. The development of catalytic and enantioselective versions of the "pyrrole dance" would be a significant achievement. Furthermore, uncovering entirely new reactivity patterns, such as cycloaddition reactions or transition metal-catalyzed cross-coupling reactions involving the N-acyl group, will be a major focus for synthetic chemists.
Synergistic Integration of Computational and Experimental Methodologies
The advancement of research on this compound and its derivatives will be greatly accelerated by the synergistic integration of computational and experimental methodologies. Density Functional Theory (DFT) calculations can provide invaluable insights into the electronic structure, stability, and reactivity of this anhydride and its reaction intermediates.
Computational studies can be employed to:
Predict Reaction Pathways: By modeling potential transition states and intermediates, computational chemistry can help elucidate reaction mechanisms and predict the feasibility of new synthetic routes.
Understand Reactivity and Selectivity: Calculations can rationalize the regioselectivity observed in acylation reactions and guide the design of catalysts and substrates to achieve desired outcomes.
Design Novel Molecules: Computational screening can be used to identify pyrrole derivatives with specific electronic or physical properties for applications in materials science.
For instance, computational analysis has been successfully used to study the properties and toxicity of various pyrrole derivatives. This approach can be extended to this compound to predict its reactivity and guide experimental design, thereby saving time and resources. The iterative loop of computational prediction followed by experimental validation will be a powerful tool in unlocking the full potential of this compound.
Expanding the Scope of Pyrrole Anhydride-Derived Functional Materials
While direct applications of this compound in functional materials are yet to be extensively explored, its potential as a versatile building block is immense. The pyrrole moiety is a key component of various functional materials, most notably conductive polymers like polypyrrole nih.goviosrjournals.orgmdpi.commdpi.comresearchgate.net.
This compound can serve as a precursor for the synthesis of well-defined N-functionalized pyrrole monomers. The N-acyl group can be designed to incorporate specific functionalities, such as polymerizable groups, recognition sites for sensing applications, or moieties that enhance solubility and processability. The subsequent polymerization of these custom-designed monomers could lead to a new generation of polypyrrole-based materials with tailored properties.
Potential applications for such materials include:
Conductive Polymers: For use in flexible electronics, sensors, and energy storage devices mdpi.combohrium.commdpi.comresearchgate.netresearchgate.netnih.govazom.com.
Biomaterials: The incorporation of biocompatible or bioactive groups could lead to materials for tissue engineering and drug delivery.
Porous Organic Polymers: The anhydride could be used as a linker in the synthesis of porous organic frameworks for applications in gas storage and catalysis nih.gov.
The exploration of this compound as a reactive precursor for the bottom-up synthesis of complex functional materials represents a promising frontier in materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
